molecular formula C20H25ClN4O2 B2589862 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylpropanamide CAS No. 1448028-63-4

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylpropanamide

Cat. No. B2589862
CAS RN: 1448028-63-4
M. Wt: 388.9
InChI Key: HBWNISJYTPHCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) detailed the synthesis of antimicrobial agents using related pyrimidinones and oxazinones derivatives. These compounds demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting potential for the development of new antimicrobial agents (Hossan et al., 2012).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating significant anticancer and anti-inflammatory activities. These findings highlight the potential of related compounds in cancer and inflammation research (Rahmouni et al., 2016).

Nootropic and Antidepressant Agents

Thomas et al. (2016) reported on the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, showing antidepressant and nootropic activities. Such studies indicate the potential for developing CNS active agents based on the structural framework of pyrimidine derivatives (Thomas et al., 2016).

Plant Growth Stimulating Effect

Pivazyan et al. (2019) explored the synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, uncovering a pronounced plant growth-stimulating effect. This suggests the compound's utility in agricultural research and development (Pivazyan et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13-17(14(2)23-19(22-13)25-11-5-6-12-25)24-18(26)20(3,4)27-16-9-7-15(21)8-10-16/h7-10H,5-6,11-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWNISJYTPHCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide

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